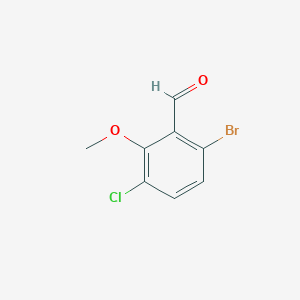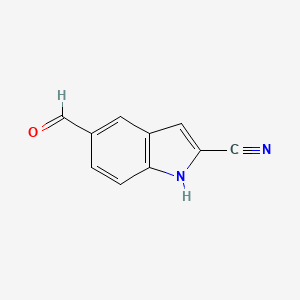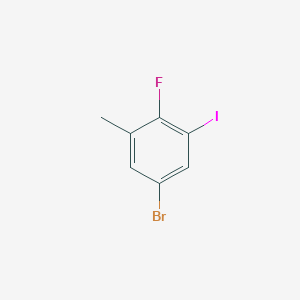
5-Methoxy-2-(2-methoxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(2-methoxyphenyl)benzoic acid, also known as 5-Methoxy-2-methylphenylacetic acid (5-MOMP), is a compound of interest in the field of scientific research. It is an aromatic acid with a molecular formula of C10H10O4. It is a white crystalline solid with a melting point of 135-137 °C. 5-MOMP has a wide range of applications in scientific research and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-MOMP has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of nitric oxide and as a substrate for the enzyme monoamine oxidase (MAO). It has also been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain cancer cell lines. Additionally, it has been studied for its potential as a neuroprotective agent, as well as its ability to inhibit the release of certain neurotransmitters.
Wirkmechanismus
The mechanism of action of 5-MOMP is not yet fully understood. However, it is thought to act as an inhibitor of MAO, which is an enzyme involved in the metabolism of certain neurotransmitters. Additionally, it has been shown to inhibit the release of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been suggested that 5-MOMP may act as an antioxidant, as it has been shown to reduce the production of reactive oxygen species.
Biochemical and Physiological Effects
5-MOMP has been studied for its potential biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, it has been shown to reduce the levels of certain enzymes involved in the metabolism of neurotransmitters, such as MAO and acetylcholinesterase. It has also been shown to reduce the levels of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
5-MOMP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting. Additionally, it is highly soluble in water and can be stored at room temperature. However, it is also important to note that 5-MOMP can be toxic in high concentrations and should be handled with caution. Additionally, it is important to note that 5-MOMP is not approved for use in humans and should not be used for therapeutic purposes.
Zukünftige Richtungen
The potential applications of 5-MOMP are vast and there are many possible future directions for research. One possible direction is to further study its potential as an anti-inflammatory agent. Additionally, further research could be done to better understand its mechanism of action and its potential as a neuroprotective agent. Additionally, further research could be done to explore its potential as a substrate for the enzyme MAO and its ability to inhibit the release of certain neurotransmitters. Finally, further research could be done to explore its potential as an inhibitor of certain cancer cell lines.
Synthesemethoden
5-MOMP can be synthesized in a few different ways. The most common method involves the condensation of 2-methylbenzoic acid and 5-methoxybenzaldehyde in the presence of a base such as piperidine. This reaction yields 5-MOMP as the major product with a yield of 70-80%. Another method involves the reaction of 5-methoxybenzaldehyde with 2-methyl-2-nitrobenzoic acid in the presence of acetic anhydride and a base such as piperidine. This reaction yields 5-MOMP as the major product with a yield of 70-80%.
Eigenschaften
IUPAC Name |
5-methoxy-2-(2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-10-7-8-11(13(9-10)15(16)17)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICOCKXUUILSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356183 |
Source


|
| Record name | 5-methoxy-2-(2-methoxyphenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(2-methoxyphenyl)benzoic acid | |
CAS RN |
42523-31-9 |
Source


|
| Record name | 5-methoxy-2-(2-methoxyphenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6357240.png)